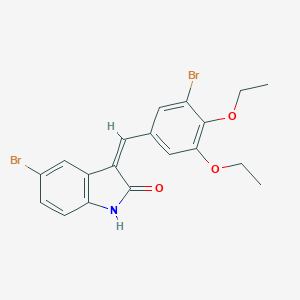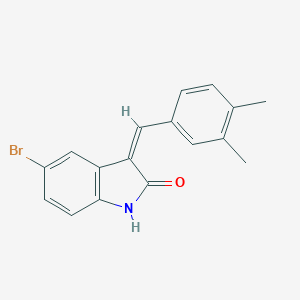![molecular formula C18H13FN2O3S B307889 methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate](/img/structure/B307889.png)
methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate is not fully understood. However, studies suggest that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of specific enzymes involved in the inflammatory and cancer pathways. Additionally, this compound has been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis (cell death) in cancer cells, thereby inhibiting their growth. Furthermore, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product obtained through the synthesis method is reported to be high. Additionally, this compound exhibits various biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate. One of the potential areas of research is the development of this compound as a fluorescent probe for imaging applications. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its specific targets. Furthermore, this compound has the potential to be developed as a therapeutic agent for the treatment of various inflammatory diseases, cancer, and bacterial infections.
Synthesemethoden
The synthesis of Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate involves the reaction of 4-fluoroaniline, thiosemicarbazide, and methyl 4-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield of the product obtained through this method is reported to be high.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, this compound has been explored for its potential use in the development of organic solar cells.
Eigenschaften
Produktname |
methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate |
|---|---|
Molekularformel |
C18H13FN2O3S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C18H13FN2O3S/c1-24-17(23)12-4-2-11(3-5-12)10-15-16(22)21-18(25-15)20-14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,21,22)/b15-10- |
InChI-Schlüssel |
KOXDXOQPORECKU-GDNBJRDFSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)

![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)
![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307816.png)


![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307824.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)